N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide
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Overview
Description
N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a 2-methylpropyl group, a furan ring, and a morpholine carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and 2-methylpropyl groups. The furan ring is then attached, and finally, the morpholine carboxamide moiety is introduced. Each step requires specific reagents and conditions, such as the use of strong bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, furan-containing molecules, and morpholine carboxamides. Examples include:
- N-[5-(trifluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide
- N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(thiophene-2-yl)morpholine-4-carboxamide
Uniqueness
What sets N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar molecules.
Properties
IUPAC Name |
N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N4O3/c1-11(2)9-23-15(16(18)19)12(8-20-23)21-17(24)22-5-7-26-14(10-22)13-4-3-6-25-13/h3-4,6,8,11,14,16H,5,7,9-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSAMKZHAVELAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)NC(=O)N2CCOC(C2)C3=CC=CO3)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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